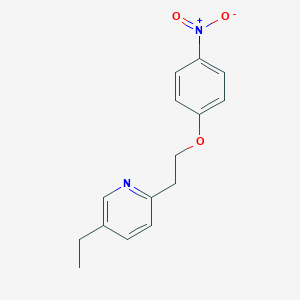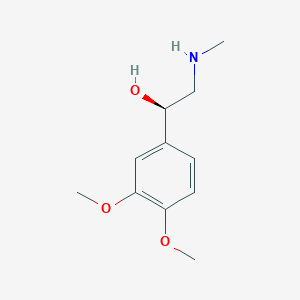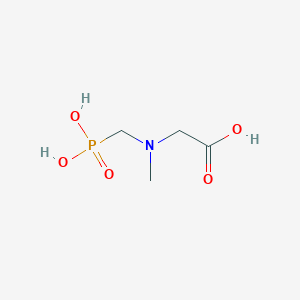
Methyl Glyphosate
Overview
Description
Methyl Glyphosate, commonly known as glyphosate, is a broad-spectrum systemic herbicide and crop desiccant. It is an organophosphorus compound, specifically a phosphonate, which acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase. This enzyme is crucial for the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine . Glyphosate was first synthesized in 1950 by H. Martin, but its herbicidal properties were discovered by Monsanto chemist John E. Franz in 1970 .
Mechanism of Action
Target of Action
The primary target of Methyl Glyphosate is the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) . This enzyme plays a crucial role in the shikimate pathway, which is responsible for the synthesis of aromatic amino acids in plants .
Mode of Action
This compound acts by inhibiting the EPSPS enzyme . This inhibition disrupts the shikimate pathway, leading to a deficiency in the production of essential aromatic amino acids . The herbicide’s mode of action is unique and ideal for vegetation management in both agricultural and non-agricultural settings .
Biochemical Pathways
The inhibition of the EPSPS enzyme by this compound affects the shikimate pathway . This pathway is responsible for the synthesis of aromatic amino acids, which are precursors to many other essential compounds in plants . The disruption of this pathway leads to multiple phytotoxicity effects, both upstream and downstream from EPSPS, including the loss of plant defenses against pathogens .
Pharmacokinetics
This compound is poorly absorbed from the gastrointestinal tract and is rapidly and essentially completely excreted . Its persistence in the environment, such as in water and soil systems, is due to its misuse in agricultural regions, which causes its percolation into groundwater via the vertical soil profile .
Result of Action
The result of this compound’s action is the death of the plant. The disruption of the shikimate pathway leads to a deficiency in the production of essential aromatic amino acids, which in turn impacts various physiological processes in the plant . This includes the loss of plant defenses against pathogens, leading to the plant’s death .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. The persistence of glyphosate residue in the environment, such as in water and soil systems, endangers many non-target organisms existing in the natural environment .
Biochemical Analysis
Biochemical Properties
N-methyl-N-(phosphonomethyl)glycine plays a crucial role in biochemical reactions by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is part of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants and microorganisms . By inhibiting EPSPS, N-methyl-N-(phosphonomethyl)glycine disrupts the production of essential amino acids such as tryptophan, phenylalanine, and tyrosine, leading to the death of the plant .
Cellular Effects
N-methyl-N-(phosphonomethyl)glycine affects various types of cells and cellular processes. In plants, it inhibits cell growth and division by disrupting the shikimate pathway. In animal cells, although the shikimate pathway is absent, N-methyl-N-(phosphonomethyl)glycine can still have indirect effects. Studies have shown that exposure to glyphosate can lead to increased apoptosis and changes in gene expression in certain cell types . Additionally, it can affect cell signaling pathways and cellular metabolism, leading to altered cellular functions .
Molecular Mechanism
The molecular mechanism of N-methyl-N-(phosphonomethyl)glycine involves its binding to the active site of the EPSPS enzyme, thereby inhibiting its activity. This binding prevents the enzyme from catalyzing the conversion of shikimate-3-phosphate and phosphoenolpyruvate to 5-enolpyruvylshikimate-3-phosphate, a critical step in the shikimate pathway . The inhibition of this pathway leads to a depletion of aromatic amino acids, which are essential for protein synthesis and other metabolic processes in plants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-N-(phosphonomethyl)glycine can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that glyphosate can persist in the environment and in biological systems, leading to prolonged exposure and potential long-term effects . In vitro and in vivo studies have demonstrated that chronic exposure to glyphosate can result in cumulative toxic effects on cells and tissues .
Dosage Effects in Animal Models
The effects of N-methyl-N-(phosphonomethyl)glycine vary with different dosages in animal models. At low doses, glyphosate may have minimal or no observable effects. At higher doses, it can cause toxic effects, including increased apoptosis, oxidative stress, and changes in gene expression . Threshold effects have been observed, where certain dosages lead to significant adverse effects, highlighting the importance of dosage in determining the safety and toxicity of glyphosate .
Metabolic Pathways
N-methyl-N-(phosphonomethyl)glycine is involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms. The compound interacts with the enzyme EPSPS, inhibiting its activity and disrupting the production of tryptophan, phenylalanine, and tyrosine . This inhibition affects metabolic flux and metabolite levels, leading to the accumulation of shikimate-3-phosphate and other intermediates in the pathway .
Transport and Distribution
Within cells and tissues, N-methyl-N-(phosphonomethyl)glycine is transported and distributed through various mechanisms. It can be taken up by plant roots and translocated to other parts of the plant, where it exerts its herbicidal effects . The compound’s localization and accumulation can influence its activity and toxicity .
Subcellular Localization
The subcellular localization of N-methyl-N-(phosphonomethyl)glycine can affect its activity and function. In plants, glyphosate is primarily localized in the chloroplasts, where the shikimate pathway is active . This localization allows the compound to effectively inhibit EPSPS and disrupt the biosynthesis of aromatic amino acids. In animal cells, the subcellular localization of glyphosate is less well-defined, but it may interact with various cellular compartments and organelles, influencing its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyphosate can be synthesized through various methods. One common method involves the oxidation of N-(phosphonomethyl)-iminodiacetic acid using oxidizing agents such as hydrogen peroxide or air in the presence of a catalyst like platinum or palladium . Another method involves the reaction of glycine, formaldehyde, and a tertiary base in an alcoholic solution, followed by the addition of a dialkyl phosphite . The reaction product is then hydrolyzed and acidified to yield glyphosate in good purity .
Industrial Production Methods: Industrial production of glyphosate often involves the oxidation of N-(phosphonomethyl)-iminodiacetic acid (PhIDAA) using environmentally friendly oxidants and catalysts . This method is preferred due to its efficiency and lower environmental impact. The choice of synthesis procedure can significantly affect the purity of the glyphosate product and the norms of waste generation and energy consumption per unit of finished product .
Chemical Reactions Analysis
Types of Reactions: Glyphosate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its thermal decomposition, which can lead to the formation of methanimine and phosphorous acid .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of glyphosate include hydrogen peroxide, formaldehyde, and dialkyl phosphites . Catalysts such as platinum, palladium, and rhodium are often employed to facilitate these reactions .
Major Products Formed: The major products formed from the reactions of glyphosate include methanimine and phosphorous acid during thermal decomposition . Additionally, the oxidation of N-(phosphonomethyl)-iminodiacetic acid yields glyphosate .
Scientific Research Applications
Glyphosate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various compounds. In biology, it is employed to study the inhibition of the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids . In medicine, glyphosate is used to investigate its potential effects on human health and its role in various diseases . Industrially, glyphosate is widely used as a herbicide to control weeds and enhance crop yields .
Comparison with Similar Compounds
Glyphosate is unique among herbicides due to its specific mechanism of action and broad-spectrum activity. Similar compounds include N-hydroxy-glyphosate and N-amino-glyphosate, which also exhibit herbicidal properties but are less effective than glyphosate . Other related compounds include aminomethylphosphonic acid and bis(phosphonomethyl)glycine, which share structural similarities with glyphosate but have different applications and effectiveness .
Properties
IUPAC Name |
2-[methyl(phosphonomethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c1-5(2-4(6)7)3-11(8,9)10/h2-3H2,1H3,(H,6,7)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVDYFNFBJGOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337285 | |
| Record name | N-methyl-N-(phosphonomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24569-83-3 | |
| Record name | N-methyl-N-(phosphonomethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24569-83-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[Butoxy-(4-methylbenzoyl)amino] acetate](/img/structure/B140762.png)
![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)
![Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel-(9CI)](/img/structure/B140772.png)


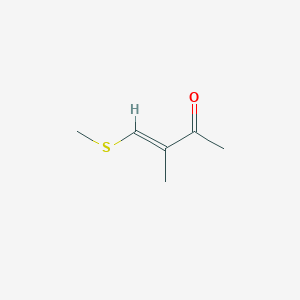
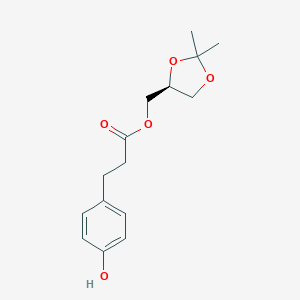
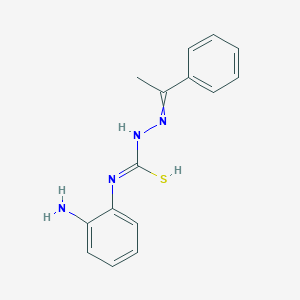
![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)
![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)
![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)
